molecular formula C14H12F2N2O2 B10951302 (2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10951302
M. Wt: 278.25 g/mol
InChI Key: YLENXWDTQZRSIB-VOTSOKGWSA-N
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Description

(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a methylpyrazolyl group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Propenone Backbone: The propenone backbone is formed through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of the Methylpyrazolyl Group: The methylpyrazolyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

(E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of gene expression.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12F2N2O2

Molecular Weight

278.25 g/mol

IUPAC Name

(E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C14H12F2N2O2/c1-18-9-11(8-17-18)12(19)7-6-10-4-2-3-5-13(10)20-14(15)16/h2-9,14H,1H3/b7-6+

InChI Key

YLENXWDTQZRSIB-VOTSOKGWSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=CC=C2OC(F)F

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=CC=C2OC(F)F

Origin of Product

United States

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